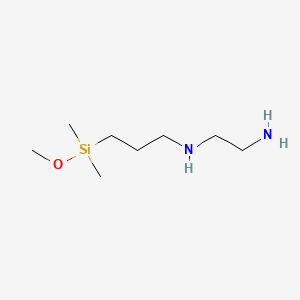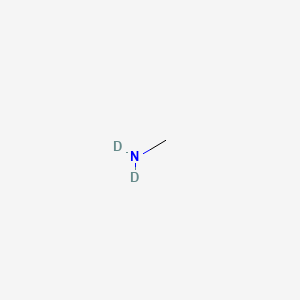![molecular formula C10H7Cl2N3O2 B1605164 (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate CAS No. 76807-55-1](/img/structure/B1605164.png)
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield . This method allows for precise control over reaction parameters, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with hydroxide ions to form cyclic intermediates.
Azide Formation: Reacts with sodium azide to form azides.
Common Reagents and Conditions
Hydroxide Ions: Used in nucleophilic substitution reactions.
Sodium Azide: Used to form azides through nucleophilic substitution.
Major Products Formed
Cyclic Intermediates: Formed during nucleophilic substitution with hydroxide ions.
Azides: Formed during reactions with sodium azide.
Applications De Recherche Scientifique
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate involves its nucleophilic properties. It reacts with various nucleophiles to form stable intermediates, which can then undergo further chemical transformations . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific proteins and enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities, including kinase inhibition and anticancer properties.
Halogenated Pyrimidines: Compounds with halogen atoms in their structure, which enhance their chemical reactivity and biological activities.
Uniqueness
(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is unique due to its specific substitution pattern and nucleophilic properties, which make it a valuable reagent in organic synthesis and a promising candidate for further research in medicinal chemistry .
Propriétés
IUPAC Name |
(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-5(16)17-4-6-2-3-7-8(13-6)9(11)15-10(12)14-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFAIQLEAXKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227626 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76807-55-1 | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076807551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















